molecular formula C8H8N2O B13442599 Furo[2,3-c]pyridin-5-ylmethanamine

Furo[2,3-c]pyridin-5-ylmethanamine

Cat. No.: B13442599
M. Wt: 148.16 g/mol
InChI Key: VXNWPQZHJFREMF-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridin-5-ylmethanamine is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3-c]pyridin-5-ylmethanamine typically involves the formation of the furan and pyridine rings followed by their fusion. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]pyridin-5-ylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, and substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of furo[2,3-c]pyridin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions suggest that the compound may disrupt key cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[2,3-c]pyridin-5-ylmethanamine is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

furo[2,3-c]pyridin-5-ylmethanamine

InChI

InChI=1S/C8H8N2O/c9-4-7-3-6-1-2-11-8(6)5-10-7/h1-3,5H,4,9H2

InChI Key

VXNWPQZHJFREMF-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CN=C(C=C21)CN

Origin of Product

United States

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